molecular formula C9H14N4O2S B2372649 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine CAS No. 627843-11-2

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine

Cat. No.: B2372649
CAS No.: 627843-11-2
M. Wt: 242.3
InChI Key: ONZTZWSDTQRHEE-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine is a chemical compound with the molecular formula C9H14N4O2S and a molecular weight of 242.3 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with hydrazinyl and pyrrolidine-1-sulfonyl groups. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine typically involves the reaction of 2-chloropyridine with hydrazine hydrate and pyrrolidine-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl halides are used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrolidine-1-sulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-5-(piperidine-1-sulfonyl)pyridine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-Hydrazinyl-5-(morpholine-1-sulfonyl)pyridine: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine is unique due to the presence of both hydrazinyl and pyrrolidine-1-sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c10-12-9-4-3-8(7-11-9)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZTZWSDTQRHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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